5,6-Dichloro-1H-indene-1,3(2H)-dione
Overview
Description
5,6-Dichloro-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C9H6Cl2O It is a derivative of indene, characterized by the presence of two chlorine atoms at the 5 and 6 positions and a dione functional group at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1H-indene-1,3(2H)-dione typically involves the chlorination of indene derivatives. One common method is the reaction of indene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorodiols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
5,6-Dichloro-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
- 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
5,6-Dichloro-1H-indene-1,3(2H)-dione is unique due to the specific positioning of chlorine atoms and the presence of the dione functional group. These structural features confer distinct chemical reactivity and potential biological activity compared to other indene derivatives.
Biological Activity
5,6-Dichloro-1H-indene-1,3(2H)-dione (CAS No. 93296-41-4) is an organic compound with the molecular formula C9H4Cl2O2. This compound is characterized by its unique structure, featuring two chlorine atoms at the 5 and 6 positions and a dione functional group at the 1 and 3 positions. Its molecular weight is approximately 215.03 g/mol .
The compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Results : Significant inhibition of cell viability was observed at concentrations above 10 µM, with IC50 values determined to be around 15 µM after 48 hours.
- : The compound effectively induces apoptosis in breast cancer cells through mitochondrial pathways .
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to test various concentrations of the compound.
- Results : Zones of inhibition were noted, indicating effective antibacterial properties at higher concentrations (≥50 µg/disc).
- : The compound shows promise as a potential antibacterial agent that could be developed into therapeutic applications .
The biological activity of this compound is attributed to its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular function.
- Disruption of Cellular Processes : It can interfere with cell signaling pathways that regulate cell growth and survival.
Research Findings Summary Table
Properties
IUPAC Name |
5,6-dichloroindene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-1-4-5(2-7(6)11)9(13)3-8(4)12/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDPMXHMLDKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384721 | |
Record name | 5,6-Dichloro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93296-41-4 | |
Record name | 5,6-Dichloro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.